molecular formula C13H9F2N3S B2634485 4,6-difluoro-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine CAS No. 1219845-00-7

4,6-difluoro-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine

Cat. No.: B2634485
CAS No.: 1219845-00-7
M. Wt: 277.29
InChI Key: BOJZFYMXMNKLBU-UHFFFAOYSA-N
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Description

4,6-difluoro-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine is a chemical compound with the molecular formula C13H9F2N3S and a molecular weight of 277.29 g/mol . This compound is characterized by the presence of fluorine atoms at the 4 and 6 positions of the benzo[d]thiazol-2-amine ring, and a pyridin-4-ylmethyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-difluoro-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.

Chemical Reactions Analysis

Types of Reactions

4,6-difluoro-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

4,6-difluoro-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,6-difluoro-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact mechanism would depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 4,6-difluoro-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine
  • 4,6-difluoro-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine
  • 4,6-dichloro-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine

Uniqueness

4,6-difluoro-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine is unique due to the specific positioning of the fluorine atoms and the pyridin-4-ylmethyl group, which can influence its chemical reactivity and biological activity .

Properties

IUPAC Name

4,6-difluoro-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2N3S/c14-9-5-10(15)12-11(6-9)19-13(18-12)17-7-8-1-3-16-4-2-8/h1-6H,7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOJZFYMXMNKLBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CNC2=NC3=C(C=C(C=C3S2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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